
(3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their ability to form reversible covalent bonds with diols, which makes them useful in various sensing applications . They are also used in Suzuki–Miyaura cross-coupling, a widely-used carbon–carbon bond-forming reaction .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One method involves the catalytic protodeboronation of pinacol boronic esters . Another method uses Suzuki–Miyaura coupling, which involves the reaction of organoboron compounds with organic halides or pseudohalides .Molecular Structure Analysis
The molecular structure of boronic acids typically consists of a boron atom bonded to two hydrogens and one oxygen atom. The boron atom can also form a covalent bond with other atoms or groups, such as an ethyl or methyl group .Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent bonds with diols . This property is exploited in various organic reactions, enabling both electrophilic and nucleophilic modes of activation . They are also used in Suzuki–Miyaura cross-coupling, a reaction that forms carbon–carbon bonds .Physical And Chemical Properties Analysis
Boronic acids are generally stable and environmentally benign . They have the ability to form reversible covalent bonds with diols, which makes them useful in various sensing applications .科学的研究の応用
Synthesis and Characterization
- Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which are further cyclized into different condensed pyrazoles (Arbačiauskienė et al., 2011).
- Synthesis of Pyrazole Derivatives : Compound 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its derivatives were synthesized for structure characterization by NMR, Mass, FTIR, and elemental analysis (Kasımoğulları & Arslan, 2010).
Material Science Applications
- Potential NLO Materials : Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and studied for their optical nonlinearity. Some compounds were identified as potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Chemical Synthesis Methods
- Regioselective Synthesis : A method for the synthesis of ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates was proposed, providing interesting substrates for modification and study of biological activity (Vysokova et al., 2017).
Biological and Pharmaceutical Applications
- Cytotoxic Activity : New tripodal compounds containing 3-(ethoxycarbonyl)-5-methyl-1H-pyrazole were synthesized and evaluated for their cytotoxic properties against tumor cell lines (Kodadi et al., 2007).
作用機序
Safety and Hazards
将来の方向性
Boronic acids have a wide range of applications, from chemical biology to material science . They are being increasingly used in imaging and tumor therapy, as well as in the development of therapeutics and separation technologies . Future research will likely continue to explore the diverse uses and applications of boronic acids .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid involves the reaction of 3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazole-4-boronic acid with an appropriate reagent to introduce the boronic acid group.", "Starting Materials": [ "3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazole-4-boronic acid", "Appropriate reagent" ], "Reaction": [ "To a solution of 3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazole-4-boronic acid in a suitable solvent, add the appropriate reagent.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Isolate the product by standard workup procedures." ] } | |
CAS番号 |
1251760-88-9 |
分子式 |
C15H25BN2O4 |
分子量 |
308.19 |
IUPAC名 |
ethyl 5-ethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H25BN2O4/c1-8-10-11(12(17-18(10)7)13(19)20-9-2)16-21-14(3,4)15(5,6)22-16/h8-9H2,1-7H3 |
InChIキー |
CSVIYKNHXBBYIU-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C(=O)OCC)C)CC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



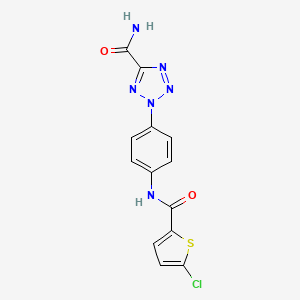
![3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2809781.png)
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole](/img/structure/B2809782.png)
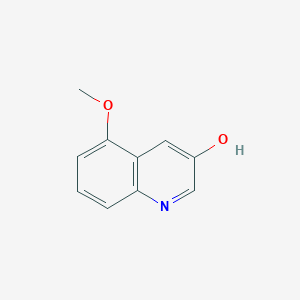
![1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2809785.png)

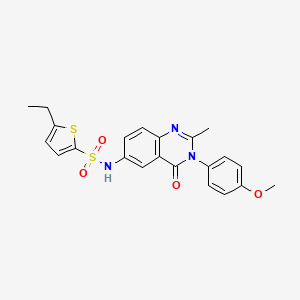
![Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2809794.png)
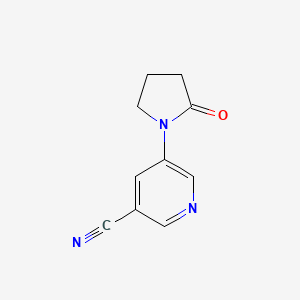

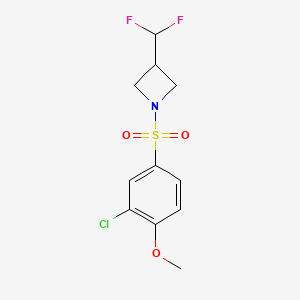
![5-phenyl-2-[4-(propan-2-yl)phenyl]-1H-imidazole-4-thiol](/img/structure/B2809800.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide](/img/structure/B2809801.png)